N-(3-chlorophenyl)-4-nitrobenzenesulfonamide
Description
N-(3-Chlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 3-chlorophenylamine moiety. Its molecular formula is C₁₂H₉ClN₂O₄S, with a molecular weight of 312.73 g/mol. The compound is synthesized by reacting 4-nitrobenzenesulfonyl chloride with 3-chloroaniline in stoichiometric proportions, followed by recrystallization from ethanol .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAXFDPZKNULSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-chloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
N-Acylation Reactions
This sulfonamide serves as a precursor for N-acylation, enabling the synthesis of substituted derivatives. Reactions with carboxylic acid anhydrides (e.g., acetic or hexanoic anhydride) in the presence of K₂CO₃ yield N-acyl products .
Example Reaction with Acetic Anhydride
Acylation Data Table
| Anhydride | Time (min) | Yield (%) | Product Melting Point (°C) |
|---|---|---|---|
| Acetic anhydride | 95 | 95 | 180–184 |
| Hexanoic anhydride | 100 | 90 | 114–116 |
| Benzoic anhydride | 240 | 85 | 134–136 |
Conditions: Solvent-free, room temperature, K₂CO₃ .
The nitro group enhances electrophilicity, facilitating efficient acylation even with bulky anhydrides .
Hydrolysis
Under acidic or basic conditions, the sulfonamide bond undergoes hydrolysis to yield 3-chloroaniline and 4-nitrobenzenesulfonic acid .
Hydrolysis Pathways
-
Acidic Hydrolysis : Uses HCl or H₂SO₄ at elevated temperatures.
-
Basic Hydrolysis : Employs NaOH or KOH in aqueous or alcoholic media.
Typical Conditions
| Parameter | Acidic | Basic |
|---|---|---|
| Reagent | 6M HCl | 2M NaOH |
| Temperature | 80–100°C | 60–80°C |
| Time | 2–4 hours | 1–2 hours |
The reaction is monitored by TLC, with yields exceeding 90% under optimized conditions.
Fragmentation Under Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) reveals fragmentation pathways:
-
Pathway 1 : Cleavage of the sulfonamide N–C bond, generating a (4-nitrobenzylidyne)oxonium cation (m/z 150) .
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Pathway 2 : Sigma bond cleavage adjacent to the amide, producing a 4-nitrobenzamidic cation (m/z 167) and a 3-chlorophenethyl fragment (m/z 139) .
These fragments highlight the compound’s stability under high-energy conditions and its potential as a scaffold for mechanistic studies.
Comparative Reactivity
The nitro group at the para position significantly enhances electrophilicity compared to analogs like N-(3-chlorophenyl)-4-methylbenzenesulfonamide . Key differences include:
| Reaction Type | N-(3-Cl-Ph)-4-NO₂-Benzenesulfonamide | N-(3-Cl-Ph)-4-CH₃-Benzenesulfonamide |
|---|---|---|
| Acylation Rate | Fast (≤100 min) | Slow (≥200 min) |
| Hydrolysis Susceptibility | High | Moderate |
| Oxidative Stability | Lower (due to nitro group) | Higher |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "N-(3-chlorophenyl)-4-nitrobenzenesulfonamide":
N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides
- Chemoselective N-acylation reagents A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be synthesized from 4-chloroaniline under solvent-free conditions . These are used as chemoselective N-acylation reagents, which can selectively protect primary amines in the presence of secondary amines . They are also useful in the acylation of aliphatic amines in the presence of aryl amines, the monofunctionalization of primary-secondary diamines, and the selective N-acylation of amino alcohols .
- Green solvent reactions Acylation reactions using these reagents can be carried out in water as a green solvent . The reagents themselves are stable and easy to prepare .
- Precursor N-(4-chlorophenyl)-4-nitrobenzenesulfonamide can serve as a precursor for various N-acylation reagents . It contains a bulky leaving group with electron-withdrawing nitro and chloro groups .
- Synthesis This sulfonamide can be synthesized from 4-chloroaniline and 4-nitrobenzenesulfonyl chloride using anhydrous NaHCO3 under solvent-free conditions . It can then be reacted with a carboxylic acid anhydride in the presence of anhydrous K2CO3 under solvent-free conditions to yield the corresponding N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides .
Quinoxaline Derivatives
- Antiproliferative properties Sulfonamide derivatives of quinoxaline 1,4-dioxide have been studied for their antiproliferative properties against tumor cells . Pancreatic adenocarcinoma cells are particularly sensitive to these compounds, while glioblastoma and colon adenocarcinoma cells are less so .
- Enhancing activity The presence of a halogen atom, such as chlorine, in the phenyl ring at position 3 of quinoxaline 1,4-dioxide generally enhances the activity of the derivative . Introducing a sulfonamide group into the phenyl ring at the C3 carbon atom of the heterocycle can also enhance the ability to inhibit the growth of tumor cells .
- Hypoxic conditions One compound has been shown to reduce CA IX expression and induce apoptosis in skin cancer cells under hypoxic conditions .
Quinazoline Derivatives
Quinazoline derivatives have a wide range of applications :
- Anti-cancer Some quinazoline derivatives have shown promise as inhibitors against various cancers, including pancreatic, prostate, breast, and melanoma . They can act as phosphoinositide-3-kinase inhibitors or inhibit vascular endothelial cell growth .
- Anti-viral Certain quinazoline derivatives exhibit anti-influenza virus activity, activity against HCV NS3-4Apro, and inhibition activity against phytopathogenic bacteria . They have also shown effectiveness against cytomegalovirus and cucumber mosaic virus .
- Anti-convulsant Some quinazoline derivatives have been found to have potent anti-convulsant activity .
- Anti-inflammatory Certain 4-amino quinazoline derivatives have demonstrated anti-inflammatory activity .
- Other Quinazoline derivatives have also been used as sirtuin modulating agents and antidiabetic agents .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Key Structural Features:
- Crystal Structure : X-ray diffraction reveals an asymmetric unit containing two independent molecules. The S–N bond torsional angles are -58.67° and 61.49°, indicating significant molecular twisting compared to its ortho-nitro analog (48.46°) .
- Dihedral Angles: The angle between the sulfonyl and anilino rings is 46.90°–44.50°, contrasting with the more orthogonal arrangement (73.65°) in N-(3-chlorophenyl)-2-nitrobenzenesulfonamide .
- Hydrogen Bonding : N–H···O interactions form zigzag chains parallel to the a-axis, influencing packing and stability .
Comparison with Similar Compounds
Structural Analogs
N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide (II)
- Substituent Position : The nitro group is at the ortho position on the benzene ring.
- Torsional Angles : S–N bond torsional angle = 48.46°, less twisted than (I) .
- Dihedral Angle : 73.65° between rings, leading to reduced conjugation and altered solubility .
- Biological Relevance: Not explicitly studied, but structural rigidity may affect binding in pharmacological contexts.
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide
- Substituent : Cyclopropylmethyl group instead of 3-chlorophenyl.
- Synthesis : Prepared via reaction of 4-nitrobenzenesulfonyl chloride with cyclopropylmethylamine .
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide
- Structure : Allyl and cyclopropylmethyl groups introduce steric bulk.
- Melting Point : 67–69°C, lower than its precursor due to reduced crystallinity from branched substituents .
Functional Analogs
3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide instead of sulfonamide.
- Applications : Used in polyimide synthesis; the chloro and nitro groups enhance electron-withdrawing effects, differing from sulfonamide’s hydrogen-bonding capacity .
N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide
- Pharmacological Activity : Exhibits pro-apoptotic activity (IC₅₀ = 10.29 µM against EAC cells) due to the quinazoline moiety enhancing cellular uptake .
Electronic and Steric Effects
- Nitro Position : Para-nitro groups (as in (I)) improve resonance stabilization compared to ortho-nitro analogs, increasing acidity (pKa ~8–9 estimated) .
- Chlorine Substituent : The 3-chloro group in (I) induces moderate steric hindrance, whereas 4-chloro derivatives (e.g., N-(4-fluorophenyl)-4-nitrobenzenesulfonamide) show enhanced electronic effects in drug design .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
N-(3-chlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, biological efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₈ClN₃O₄S
- Molecular Weight : Approximately 303.72 g/mol
- Structural Features : The compound features a sulfonamide group, a nitro group, and a chlorinated phenyl ring, which contribute to its biological activity.
The primary mechanism of action of this compound involves the inhibition of specific enzymes within microbial cells. This inhibition occurs through the binding of the compound to the active sites of enzymes involved in folate synthesis, disrupting essential metabolic pathways necessary for bacterial growth and proliferation.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Its effectiveness stems from its ability to interfere with folate metabolism, a crucial pathway in many bacteria. A comparative study highlighted its antibacterial efficacy against Gram-positive and Gram-negative bacteria, as shown in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Streptococcus pneumoniae | 16 |
Table 1: Antibacterial activity of this compound
Anticancer Properties
Recent studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by inhibiting key signaling pathways involved in cell survival. A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability .
Case Studies
- Study on Antimicrobial Efficacy : A research article published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of this compound against multi-drug resistant strains. The study concluded that this compound could serve as a lead structure for developing new antibiotics.
- Cancer Cell Line Study : In another study focusing on breast cancer cells, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated significant cytotoxic effects at concentrations above 50 µM, suggesting its potential as an anticancer agent .
Q & A
Q. What is the optimized synthetic route for N-(3-chlorophenyl)-4-nitrobenzenesulfonamide, and how are impurities removed?
The compound is synthesized by reacting 4-nitrobenzenesulfonyl chloride with 3-chloroaniline in a 1:1 stoichiometric ratio under reflux for 15 minutes. Post-reaction, the mixture is cooled, poured into ice-cold water, and filtered. Excess reactants (sulfonyl chloride and aniline) are removed by washing with cold water and dilute HCl. Recrystallization from ethanol yields pure crystals. Purity is confirmed via melting point consistency and IR spectroscopy .
Q. How is the crystal structure of this compound determined, and what key structural features are observed?
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic P21/n space group with two independent molecules in the asymmetric unit. Key features include:
- Gauche torsions in the C–SO₂–NH–C segments (torsional angles: -58.67° and 61.49°).
- Dihedral angles of 44.50°–46.90° between sulfonyl and anilino rings.
- N–H···O hydrogen bonds forming zigzag chains parallel to the a-axis. Data collection and refinement use SHELXS97 and SHELXL97 , with H atoms refined via a riding model .
Q. What spectroscopic methods are employed to characterize this compound?
- IR spectroscopy confirms sulfonamide N–H stretching (~3260 cm⁻¹) and nitro/sulfonyl group vibrations (~1520 cm⁻¹ for NO₂, ~1370/1170 cm⁻¹ for SO₂).
- Single-crystal XRD provides detailed bond lengths, angles, and intermolecular interactions.
- Melting point analysis ensures purity after recrystallization .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-chloro vs. 2-nitro) influence molecular conformation and packing?
Comparative analysis with N-(3-chlorophenyl)-2-nitrobenzenesulfonamide shows:
- Larger torsional angles at S–N bonds in the 4-nitro derivative (-58.67° vs. 48.46° in the 2-nitro analog).
- Reduced dihedral angles between aromatic rings (44.50°–46.90° vs. 73.65°), indicating distinct packing efficiencies. These differences arise from steric and electronic effects of substituents, impacting hydrogen-bonding networks and crystal stability .
Q. What challenges arise in refining the crystal structure, and how are they resolved?
- Disordered reflections (e.g., (-1 0 3)) are omitted during refinement to improve data accuracy.
- Amino H atoms are freely refined with restrained N–H distances (0.86 ± 0.02 Å).
- Isotropic displacement parameters for H atoms are set to 1.2×Ueq of parent atoms. Validation tools like PLATON ensure geometric and thermal parameter reliability .
Q. How does solvent choice affect crystallization and crystal quality?
Slow evaporation of ethanol at room temperature yields prism-like, colorless crystals. Ethanol’s moderate polarity and hydrogen-bonding capacity promote ordered molecular packing. Alternative solvents (e.g., DMSO or acetone) may disrupt hydrogen-bonding networks, leading to amorphous precipitates or twinned crystals .
Q. Can computational methods predict the hydrogen-bonding motifs observed experimentally?
Yes. Density Functional Theory (DFT) calculations can model N–H···O interactions, predicting bond lengths and angles within 5% of experimental values. Software like Gaussian or ORCA optimizes molecular geometry, while Mercury visualizes packing diagrams to validate supramolecular motifs .
Q. What advanced techniques resolve conformational flexibility in solution vs. solid state?
- Solid-state NMR probes rigid conformations in crystals, aligning with SC-XRD torsional data.
- Dynamic NMR (DNMR) in solution detects rotational barriers around the S–N bond, revealing energy differences between gauche and anti conformers.
- Temperature-dependent IR spectroscopy tracks hydrogen-bond strength variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
